2-Naphthol-d7

Catalog No.
S804344
CAS No.
78832-54-9
M.F
C10H8O
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-d7

CAS Number

78832-54-9

Product Name

2-Naphthol-d7

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol

Molecular Formula

C10H8O

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N

SMILES

Array

Synonyms

2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]

The exact mass of the compound 2-Naphthol-1,3,4,5,6,7,8-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthol-d7 (CAS 78832-54-9) is a highly enriched (typically ≥97 atom % D) stable isotope-labeled derivative of 2-naphthol, featuring seven deuterium atoms substituted on the aromatic ring. In analytical chemistry and toxicology, it is procured exclusively as the benchmark internal standard (SIL-IS) for the quantification of 2-naphthol—a primary biomarker of naphthalene and polycyclic aromatic hydrocarbon (PAH) exposure. By providing a +7 Da mass shift while maintaining identical physicochemical properties to the unlabeled analyte, 2-Naphthol-d7 enables precise correction for matrix effects, extraction losses, and ionization variability in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[REFS-1, REFS-2].

Substituting 2-Naphthol-d7 with generic structural analogs (e.g., 2-methylnaphthalene), positional isomers (e.g., 1-naphthol-d7), or relying on external calibration severely compromises assay validity. Biological matrices such as human urine and plasma induce unpredictable ion suppression or enhancement during electrospray ionization (ESI) in LC-MS/MS. Because structural analogs and positional isomers exhibit different chromatographic retention times than 2-naphthol, they elute into different matrix environments and fail to dynamically correct for these ionization changes [1]. Furthermore, the extensive sample preparation required for PAH biomonitoring—including enzymatic deconjugation of glucuronides and sulfates, solid-phase extraction (SPE), and derivatization—results in variable analyte losses. Only the precisely co-eluting 2-Naphthol-d7 experiences identical physical losses and matrix suppression, making it an absolute procurement requirement for laboratories adhering to rigorous bioanalytical method validation guidelines [2].

Dynamic Correction of Matrix Effects and Assay Accuracy in LC-MS/MS

In the LC-MS/MS quantification of urinary naphthalene metabolites, biological matrix effects cause significant signal variability. When utilizing external calibration without a stable isotope-labeled internal standard, uncorrected matrix ion suppression can lead to severe quantification errors. By incorporating 2-Naphthol-d7, the analyte-to-IS peak area ratio precisely compensates for these fluctuations, achieving a highly controlled assay accuracy with deviations restricted to -13.1% to +5.2% of the target concentration, alongside an intra-day variability of just 7.2% [1].

Evidence DimensionAssay accuracy and precision in urine matrix
Target Compound Data-13.1% to +5.2% accuracy deviation (with 2-Naphthol-d7 IS)
Comparator Or BaselineExternal calibration (typically >20% error due to uncorrected ion suppression)
Quantified Difference>15% improvement in accuracy; normalization of matrix-induced signal variance
ConditionsLC-ESI-MS/MS analysis of urine following enzymatic hydrolysis

Procurement of 2-Naphthol-d7 is essential for clinical and toxicological laboratories to meet strict regulatory accuracy requirements (e.g., ±15%) for biomarker quantification in complex biological fluids.

Absolute vs. Relative Recovery Correction During Sample Preparation

The sample preparation for 2-naphthol involves enzymatic hydrolysis and liquid-liquid or solid-phase extraction, which inherently leads to analyte loss. Absolute extraction recoveries for naphthols typically range from 70% to 82%. However, when 2-Naphthol-d7 is spiked into the sample prior to extraction, it undergoes the exact same procedural losses as the endogenous analyte. This isotopic correction yields a mean relative recovery rate of 95% to 105% across a wide concentration range (6 to 500 µg/L) in GC-MS workflows [1].

Evidence DimensionAnalyte recovery rate
Target Compound Data95–105% relative recovery (corrected by 2-Naphthol-d7)
Comparator Or Baseline70–82% absolute extraction recovery (uncorrected)
Quantified Difference~25% recovery correction, eliminating extraction bias
ConditionsGC-MS determination in urine following hydrolysis and extraction

Buyers must integrate 2-Naphthol-d7 to ensure that inevitable sample preparation losses do not artificially lower the reported exposure levels of the PAH biomarker.

Elimination of Isotopic Cross-Talk via +7 Da Mass Shift

For low-level environmental biomonitoring, internal standards must not contribute to the analyte signal. Lower-deuterated analogs (e.g., d3 or d4) risk isotopic overlap with the naturally occurring heavy isotopes of the target analyte. 2-Naphthol-d7 provides a robust +7 Da mass shift, monitored via the specific Multiple Reaction Monitoring (MRM) transition of m/z 150 -> 122 (compared to m/z 143 -> 115 for unlabeled 2-naphthol). This wide mass separation completely eliminates isotopic cross-talk, enabling an ultra-low Limit of Detection (LOD) of 0.145 ng/mL in selective reaction monitoring modes [1].

Evidence DimensionMass shift and Limit of Detection (LOD)
Target Compound Data+7 Da shift (m/z 150 -> 122); LOD = 0.145 ng/mL
Comparator Or BaselineLower-deuterated analogs (+3 or +4 Da shift)
Quantified DifferenceComplete elimination of M+1/M+2 natural isotopic interference
ConditionsNegative ion ESI-MS/MS (SRM mode) for trace urine analysis

The +7 mass shift guarantees a zero-background baseline for the analyte channel, which is critical for procuring standards meant for trace-level pediatric or environmental exposure studies.

Chromatographic Co-Elution Advantage over Positional Isomers

While 1-Naphthol-d7 is also a deuterated PAH metabolite, it is a positional isomer of 2-naphthol and elutes at a distinctly different chromatographic retention time. Because matrix composition changes continuously across an LC gradient, a non-co-eluting standard will experience a different ionization environment than the target analyte. 2-Naphthol-d7 precisely co-elutes with unlabeled 2-naphthol (e.g., at 65.4 min in high-resolution gradient methods), ensuring that both molecules are subjected to the exact same instantaneous matrix suppression [1].

Evidence DimensionChromatographic retention time (RT) matching
Target Compound DataΔRT = 0.00 min (perfect co-elution with 2-naphthol)
Comparator Or Baseline1-Naphthol-d7 (ΔRT > 2.0 min, separated isomer)
Quantified Difference100% synchronization of matrix exposure during ESI
ConditionsReverse-phase LC gradient separation of naphthalene metabolites

Selecting the exact positional isotopologue (2-Naphthol-d7) rather than a generic class-level deuterated standard is mandatory to prevent gradient-induced quantification errors.

Occupational Health Biomonitoring of Naphthalene Exposure

2-Naphthol-d7 is the required internal standard for high-throughput GC-MS and LC-MS/MS assays monitoring industrial workers exposed to naphthalene (e.g., in petrochemical, abrasive, or wood-impregnation industries). Its ability to correct for extraction losses during enzymatic deconjugation ensures that urinary 2-naphthol levels are reported with the high accuracy needed for regulatory compliance [1].

Environmental Toxicology and Pediatric Exposure Studies

In epidemiological studies assessing environmental PAH exposure from urban air pollution or tobacco smoke, urinary 2-naphthol concentrations are often extremely low. The +7 Da mass shift of 2-Naphthol-d7 eliminates isotopic cross-talk, enabling trace-level quantification with limits of detection down to 0.145 ng/mL, making it ideal for sensitive demographics like children or pregnant women [2].

Pharmacokinetic Tracing of Cytochrome P450 Biotransformation

During in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies, 2-Naphthol-d7 acts as a precise analytical tracer. It allows researchers to accurately quantify the enzymatic activity of specific CYP450 isozymes (such as CYP1A1, CYP1A2, and CYP2E1) that catalyze the conversion of naphthalene to 2-naphthol, completely correcting for matrix suppression caused by liver microsomes or hepatocyte media [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.101452096 Da

Monoisotopic Mass

151.101452096 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(~2~H_7_)Naphthalen-2-ol

Dates

Last modified: 08-15-2023

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